1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(o-tolyl)urea
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Overview
Description
Synthesis Analysis
- Urea derivatives have been synthesized through various methods, often involving reactions between different precursors like amines, isocyanates, or amidines with other chemical reagents. For example, a penta-substituted pyrrole derivative was synthesized in a one-pot four-component reaction catalyzed by natural hydroxyapatite (Louroubi et al., 2019).
Molecular Structure Analysis
- The molecular and crystal structure of urea derivatives is often characterized using techniques like X-ray crystallography, NMR, MS, and IR. These studies reveal the planarity of the urea scaffold, intramolecular hydrogen bonding, and the formation of dimers through intermolecular hydrogen bonds (Song, Tan, Wang, 2008).
Chemical Reactions and Properties
- Urea derivatives participate in various chemical reactions, including with inorganic oxo-acids, leading to the formation of adducts with protonated ligands. These reactions are influenced by the urea NH groups, carbonyl, and protonated pyridyl NH+ fragment (Wu, Huang, Xia, Yang, Janiak, 2007).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-11-15(2)13-17(12-14)23(19-9-6-10-21-19)20(24)22-18-8-5-4-7-16(18)3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKLEGHJFUWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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